![molecular formula C13H20N2OS B7583856 N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583856.png)
N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide inhibits the activity of BTK by binding to the kinase domain of BTK and preventing its activation. This leads to inhibition of B-cell receptor signaling and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide has been shown to have a potent inhibitory effect on BTK activity, leading to decreased proliferation and survival of B-cells. It has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines by B-cells and other immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide has several advantages for lab experiments, including its potency and specificity for BTK inhibition, as well as its ability to inhibit downstream signaling pathways. However, its limitations include its potential off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
For research on N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide include its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It also has potential as a combination therapy with other targeted therapies or chemotherapy. Further studies are needed to elucidate its mechanism of action and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide involves the reaction of 1,1'-thiocarbonyldiimidazole with 4-aminopiperidine to form 1-(4-piperidinyl)-1H-1,2,3-triazole-4-carboxamide. This intermediate is then reacted with propargylamine to form N-prop-2-ynyl-1H-1,2,3-triazole-4-carboxamide, which is further reacted with 1,7-dibromoheptane to form N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide, the final product.
Applications De Recherche Scientifique
N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. Inhibition of BTK activity has been shown to have therapeutic benefits in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-2-8-14-12(16)15-9-10-17-13(11-15)6-4-3-5-7-13/h1H,3-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMIRLJQGQUMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)N1CCSC2(C1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

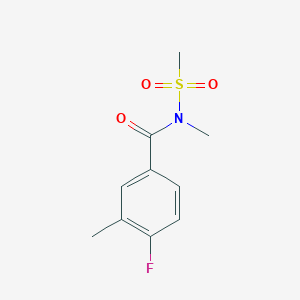
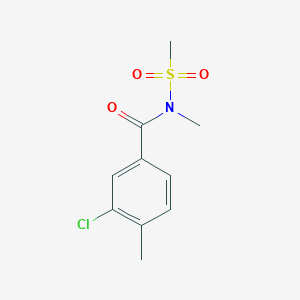
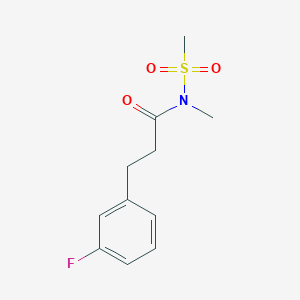
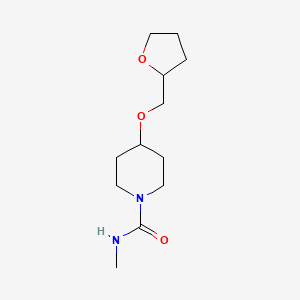
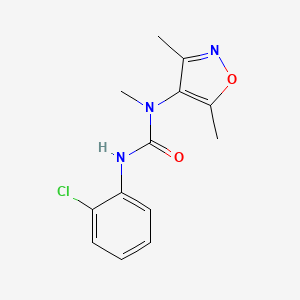
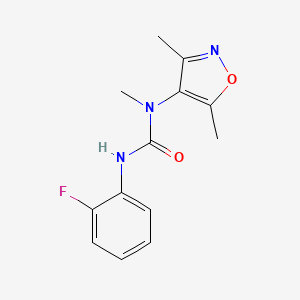
![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)
![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)
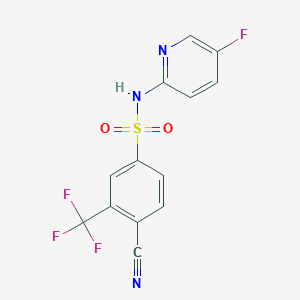
![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)
![4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583848.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7583850.png)
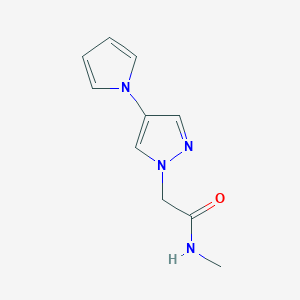
![2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7583878.png)